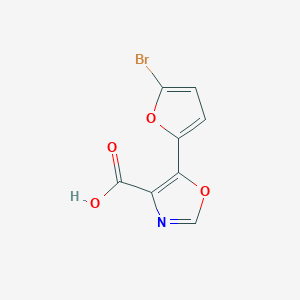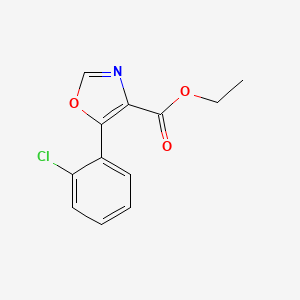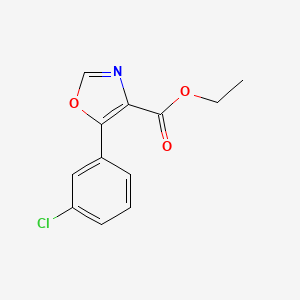
2-Formyl-5-(2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(2-methylphenyl)phenol, 95% (2FMPP) is an aromatic organic compound that is widely used in the synthesis of pharmaceuticals, fragrances, and other chemicals. It is a derivative of the phenol family and is characterized by an aromatic ring containing a hydroxyl group. 2FMPP is a colorless solid with a molecular weight of 154.2 g/mol and a melting point of 70-72 °C.
Mechanism of Action
2-Formyl-5-(2-methylphenyl)phenol, 95% acts as a catalyst in the reaction of 2-methylphenol and formaldehyde. The reaction occurs via a nucleophilic substitution of the hydroxyl group of 2-methylphenol with the formaldehyde, forming a methyl ether group. This reaction is accelerated by the presence of an acid catalyst.
Biochemical and Physiological Effects:
2-Formyl-5-(2-methylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to have any toxicity or adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
2-Formyl-5-(2-methylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a colorless solid, so it is easy to handle and store. It is also relatively inexpensive and can be synthesized in high yields. The main limitation of 2-Formyl-5-(2-methylphenyl)phenol, 95% is its low solubility in water, which can limit its use in certain experiments.
Future Directions
Future research on 2-Formyl-5-(2-methylphenyl)phenol, 95% could focus on its use as a catalyst in other organic synthesis reactions. It could also be explored as a potential reactant in the synthesis of other aromatic compounds. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, new methods of synthesizing 2-Formyl-5-(2-methylphenyl)phenol, 95% could be explored, such as the use of green chemistry techniques.
Synthesis Methods
2-Formyl-5-(2-methylphenyl)phenol, 95% can be synthesized by the reaction of 2-methylphenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous solution of sodium chloride and the product is isolated by distillation. The yield of the reaction is typically 95%.
Scientific Research Applications
2-Formyl-5-(2-methylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other chemicals. It has also been used as a reagent in the synthesis of organic compounds, as a catalyst in the polymerization of styrene, and as a reactant in the synthesis of polyurethanes.
properties
IUPAC Name |
2-hydroxy-4-(2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIAAKKPAWSUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626538 |
Source


|
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343603-91-8 |
Source


|
| Record name | 3-Hydroxy-2′-methyl[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














